3-Isopropyl-5-methoxy-1H-indazole
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Overview
Description
3-Isopropyl-5-methoxy-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indazole core with an isopropyl group at the 3-position and a methoxy group at the 5-position. This unique arrangement imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-methoxy-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. For instance, the reaction of 3-isopropyl-5-methoxybenzaldehyde with hydrazine hydrate under acidic conditions can yield the desired indazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-5-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole compounds with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as an antiviral and antimicrobial agent.
- Studied for its effects on various biological pathways and cellular processes .
Medicine:
- Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
- Evaluated for its ability to interact with specific molecular targets in the body .
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence cell signaling and proliferation, contributing to its potential anticancer properties .
Comparison with Similar Compounds
3-Isopropyl-5-methoxyindole: Similar structure but lacks the nitrogen atom in the indazole ring.
5-Methoxy-1H-indazole: Lacks the isopropyl group at the 3-position.
3-Isopropylindazole: Lacks the methoxy group at the 5-position.
Uniqueness: 3-Isopropyl-5-methoxy-1H-indazole is unique due to the specific arrangement of the isopropyl and methoxy groups on the indazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-methoxy-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C11H14N2O/c1-7(2)11-9-6-8(14-3)4-5-10(9)12-13-11/h4-7H,1-3H3,(H,12,13) |
InChI Key |
YLCGDXUONZFDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1)OC |
Origin of Product |
United States |
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